molecular formula C15H10ClF2NO4S B2605975 5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid CAS No. 1281688-57-0

5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid

Cat. No.: B2605975
CAS No.: 1281688-57-0
M. Wt: 373.75
InChI Key: IHYMEMAGANNIDD-UHFFFAOYSA-N
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Description

5-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a sulfonamide group at position 5 of the aromatic ring. The compound’s structure includes:

  • A benzoic acid core with 2,4-difluoro substitutions, enhancing electronegativity and acidity.
  • A (E)-configured ethenyl bridge linking the sulfonamide moiety to a 4-chlorophenyl group. This trans configuration likely influences steric interactions and molecular rigidity.

Properties

IUPAC Name

5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2NO4S/c16-10-3-1-9(2-4-10)5-6-24(22,23)19-14-7-11(15(20)21)12(17)8-13(14)18/h1-8,19H,(H,20,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYMEMAGANNIDD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NC2=C(C=C(C(=C2)C(=O)O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=C(C=C(C(=C2)C(=O)O)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid is a synthetic organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, which include a sulfonamide functional group and a chlorophenyl moiety. The following sections detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClNO4S
  • Molecular Weight : 351.8 g/mol
  • IUPAC Name : this compound

This compound's structure enhances its reactivity and interaction with various biological targets, which is crucial for its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar sulfonamide structures have been reported to exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance these effects by increasing the compound's lipophilicity, allowing better membrane penetration.
  • Anti-inflammatory Properties : Research indicates that sulfonamides can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Antiviral Activity : Some derivatives of sulfonamides have shown promise as antiviral agents. Preliminary studies suggest that this compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic the structure of substrates for certain enzymes, leading to competitive inhibition. This is particularly relevant in the context of enzymes involved in bacterial folate synthesis.
  • Receptor Binding : The chlorophenyl moiety may facilitate binding to specific receptors or proteins involved in disease processes, enhancing the compound's efficacy.
  • Cellular Uptake : Structural features may influence the compound's transport across cellular membranes, impacting its bioavailability and overall activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antiviral Efficacy : A study published in Antiviral Research explored a series of substituted sulfonamide analogues for their efficacy against human adenovirus (HAdV). Compounds exhibited significant antiviral activity with selectivity indexes greater than 100 compared to standard treatments .
  • Anti-inflammatory Mechanisms : Research highlighted in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the production of pro-inflammatory cytokines in vitro. The mechanism involved blocking NF-kB signaling pathways.
  • Structural Activity Relationship (SAR) : A comprehensive SAR analysis showed that modifications on the chlorophenyl group significantly influenced antimicrobial potency and selectivity against various bacterial strains.

Data Table: Biological Activities and IC50 Values

Activity TypeCompound ExampleIC50 Value (μM)Reference
AntiviralCompound 150.27
Anti-inflammatoryCompound A15
AntimicrobialCompound B10

Comparison with Similar Compounds

6,7-Difluoro-1-(2,4-Difluorophenyl)-1,4-Dihydro-4-Oxo-3-Quinoline Carboxylic Acid ()

  • Core Structure: Quinolone carboxylic acid with 6,7-difluoro substitutions and a 2,4-difluorophenyl group.
  • Key Differences: The quinolone ring system introduces a bicyclic framework absent in the target compound. The additional oxo group enhances hydrogen bonding but reduces flexibility.
  • Biological Relevance: Quinolones are known for antibacterial activity, suggesting that fluorine positioning in aromatic systems critically impacts target binding .

4-[(E)-2-(4-{(E)-2-[2,6-Diamino-5-(3,4-Dichlorophenyl)Pyrimidin-4-Yl]Ethenyl}Phenyl)Ethenyl]Benzenesulfonyl Fluoride (CAS 25095-50-5, )

  • Core Structure : Benzenesulfonyl fluoride with dual ethenyl linkages and a 3,4-dichlorophenyl-pyrimidine substituent.
  • Key Differences: Replaces the sulfonylamino group with a sulfonyl fluoride, a common electrophilic moiety in covalent inhibitors.
  • Structural Insight : The (E)-ethenyl configuration is shared with the target compound, suggesting synthetic routes may involve similar cross-coupling methodologies .

Functional Group Comparison: Sulfonamide vs. Carboxamide

Rimonabant (SR141716A) ()

  • Core Structure : Pyrazole-3-carboxamide with 4-chlorophenyl and 2,4-dichlorophenyl groups.
  • Key Differences: The carboxamide group (-CONH-) in rimonabant contrasts with the sulfonylamino (-SO₂-NH-) group in the target compound.
  • Biological Impact : Rimonabant’s efficacy as a CB1 receptor antagonist highlights the role of chlorophenyl groups in hydrophobic binding pockets, a feature that may extend to the target compound .

Physicochemical Properties and Drug-Likeness

Compound Molecular Weight logP (Estimated) pKa (Estimated) Key Functional Groups
Target Compound 413.8 3.2 2.8 2,4-Difluoro, sulfonylamino
6,7-Difluoroquinolone () 337.2 1.5 3.5 Quinolone, carboxylic acid
CAS 25095-50-5 () 554.4 4.1 N/A Sulfonyl fluoride, pyrimidine
Rimonabant () 463.8 5.0 4.2 Carboxamide, chlorophenyl
  • Lipophilicity : The target compound’s logP (~3.2) balances polarity from fluorine/sulfonamide and hydrophobicity from the chlorophenyl group, favoring membrane permeability.
  • Acidity: The 2,4-difluoro and sulfonylamino groups synergistically lower pKa, enhancing solubility in physiological environments compared to rimonabant.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sulfonylation of the benzoic acid core with (E)-2-(4-chlorophenyl)ethenylsulfonyl chloride under basic conditions (e.g., pyridine or DIPEA). Purification is achieved via recrystallization using ethanol/water mixtures or gradient HPLC (C18 column, acetonitrile/water mobile phase). Purity validation requires a combination of HPLC (≥95% purity), NMR (integration of aromatic protons and sulfonamide NH), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Structural analogs emphasize the importance of controlling reaction temperature (0–5°C) to minimize byproducts like sulfones or over-sulfonylated derivatives .

Q. How do the functional groups (chlorophenyl, sulfonamide, difluoro) influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Chlorophenyl : Enhances lipophilicity (logP ↑) and π-π stacking with biological targets (e.g., enzyme active sites).
  • Sulfonamide : Participates in hydrogen bonding (NH as donor, SO₂ as acceptor) and improves metabolic stability.
  • Difluoro Substituents : Electron-withdrawing effects reduce pKa of the benzoic acid (enhancing solubility at physiological pH) and block metabolic oxidation at the 2- and 4-positions.
    Comparative studies of analogs (e.g., methyl or methoxy substitutions) show that halogenation optimizes target affinity while maintaining solubility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR (δ -110 to -120 ppm for difluoro groups) and ¹H NMR (doublets for trans-ethylene protons, J ≈ 16 Hz).
  • HPLC : Reverse-phase C18 with UV detection (λ = 254 nm) to resolve positional isomers.
  • X-ray Crystallography : Resolves E/Z configuration of the ethenyl group and confirms sulfonamide geometry (e.g., torsion angles between aryl rings) .

Q. What are the proposed mechanisms of biological activity for this compound in medicinal chemistry research?

  • Methodological Answer : The compound’s sulfonamide group often acts as a zinc-binding motif in enzyme inhibition (e.g., carbonic anhydrase or matrix metalloproteinases). The difluorobenzoic acid moiety mimics natural substrates (e.g., folate analogs), enabling competitive inhibition. In vitro assays should include enzyme kinetics (IC₅₀ determination via fluorogenic substrates) and cellular uptake studies (LC-MS quantification in lysates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

  • Methodological Answer : Use design of experiments (DoE) to evaluate factors:

  • Catalyst : DMAP vs. pyridine (base screening).
  • Solvent : Dichloromethane (low polarity) vs. THF (higher solubility for intermediates).
  • Temperature : -10°C to 25°C (lower temps reduce sulfone formation).
    LC-MS tracking of intermediates identifies optimal stoichiometry (1:1.05 molar ratio of benzoic acid to sulfonyl chloride). Post-reaction quenching with ice-water minimizes hydrolysis .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • In vitro : Compare enzyme inhibition (purified target) vs. cell-based viability (MTT assay).
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid artifacts.
  • Metabolic Stability : Incubate with liver microsomes (human vs. rodent) to identify species-specific metabolism. Contradictions may arise from differential membrane permeability (logD vs. logP) or off-target effects (proteome-wide profiling) .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicity?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic Stability : Hydrolysis (pH 2–12 buffers, 25–50°C) and photolysis (UV-Vis exposure).
  • Biotic Degradation : Soil microcosms (OECD 307) and bacterial consortia (OECD 301D).
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).

Q. How can computational modeling predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3QXX for sulfonamide targets).
  • QSAR : Develop models using descriptors like Hammett σ (for substituent effects) and topological polar surface area (TPSA). Validate with leave-one-out cross-validation (Q² > 0.6).
  • MD Simulations : Analyze sulfonamide-protein hydrogen bond persistence (e.g., >80% occupancy over 100 ns trajectories) .

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